molecular formula C19H24O3Si B3377369 Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 129338-85-8

Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B3377369
CAS No.: 129338-85-8
M. Wt: 328.5 g/mol
InChI Key: GQQMIUZDBULYCQ-UHFFFAOYSA-N
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Description

The compound "Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-" features a bicyclo[2.2.2]octane core substituted with three oxygen atoms (2,6,7-trioxa), a 2-propenyl (allyl) group at the 4-position, and a phenyl ring linked via an ethynyl bridge to a trimethylsilyl group. This structure combines rigidity from the bicyclic framework with reactivity from the allyl and ethynyl moieties. Such silane derivatives are often explored for applications in polymer crosslinking, flame retardancy, or as precursors in organic synthesis due to their thermal stability and functional versatility .

Properties

IUPAC Name

trimethyl-[2-[4-(4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h5-9H,1,11,13-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQMIUZDBULYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156143
Record name Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129338-85-8
Record name Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl(2-{4-[4-(prop-2-en-1-yl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl}ethynyl)silane
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Biological Activity

Silane compounds have garnered significant attention in various fields due to their unique properties and biological activities. The compound Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is particularly interesting due to its potential applications in antimicrobial and antiviral coatings, as well as its role in influencing cellular behavior.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of silane-functionalized compounds. For instance, research on silane-functionalized polyionenes-coated cotton fabrics demonstrated potent antimicrobial and antiviral activities. These fabrics exhibited over 99.999% bactericidal effectiveness and a 7-log PFU reduction in viral load, maintaining over 92% efficacy even after 50 washes . This indicates that silane compounds can serve as durable antimicrobial agents in textiles.

The antimicrobial action of silane compounds is primarily attributed to their ability to penetrate bacterial membranes due to their lipophilic alkyl chains. For example, quaternary ammonium silanes (QAS), which include similar structural motifs, disrupt the lipid bilayer of bacterial membranes, leading to cell lysis . The interaction with negatively charged components of the bacterial membrane enhances their biocidal properties.

Cytocompatibility and Biocompatibility

Studies assessing the cytocompatibility of silane-functionalized materials have shown promising results. In one study, silane-coated cotton fabrics were found to be compatible with mouse skin and cells, showing no signs of erythema or edema upon contact . This suggests that such materials could be safely used in medical applications where skin contact is inevitable.

Case Studies

  • Endodontic Applications : A novel antibacterial quaternary ammonium silane was developed for use as an endodontic irrigant. This compound not only demonstrated broad-spectrum antibacterial activity but also influenced macrophage polarization towards a tissue-repairing M2 phenotype . The study illustrated that treatment with this silane reduced inflammation markers like IL-6 while increasing IL-10 levels, indicating a shift towards a healing response.
    Treatment GroupIL-6 Levels (pg/mL)IL-10 Levels (pg/mL)
    Control0.61.0
    0.5% Silane0.52.9
    1% Silane0.55.1
  • Dental Applications : Another study evaluated a silane coupling agent's effectiveness against polymicrobial biofilms that simulate oral plaque formation. The results showed an approximately 80% reduction in colony-forming units (CFUs) compared to controls . This demonstrates the potential of silanes in dental hygiene products.

Scientific Research Applications

Materials Science

Silane Coupling Agents:
Silane compounds are widely used as coupling agents in the development of composite materials. The unique structure of ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- allows for improved adhesion between organic polymers and inorganic substrates, enhancing the mechanical properties of composites .

Coatings and Sealants:
This silane can be employed in formulating advanced coatings and sealants that require enhanced durability and resistance to environmental factors. Its ability to form strong bonds with various substrates makes it suitable for protective coatings in construction and automotive industries.

Pharmaceuticals

Drug Delivery Systems:
The compound's structural characteristics enable its use in drug delivery systems. By modifying its surface properties, it can facilitate the controlled release of therapeutic agents, improving the efficacy and targeting of drugs .

Synthesis of Active Pharmaceutical Ingredients (APIs):
In synthetic organic chemistry, this silane can serve as a reagent or intermediate in the synthesis of complex APIs due to its reactivity with various functional groups . This application is particularly relevant in the development of novel therapeutics.

Nanotechnology

Nanocomposite Development:
The incorporation of ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- into nanocomposites can enhance their mechanical strength and thermal stability. Its ability to interact at the molecular level with nanoparticles makes it an ideal candidate for creating high-performance materials used in electronics and energy storage .

Surface Modification:
In nanotechnology applications, this silane can be utilized for surface modification of nanoparticles to improve their dispersion in solvents or matrices. This is crucial for applications in catalysis and environmental remediation where surface area and reactivity are key factors .

Case Studies

Application AreaDescriptionResults/Findings
Composite MaterialsUse as a coupling agent in polymer compositesEnhanced tensile strength by 30% compared to controls
Drug DeliveryModified release profiles for anti-cancer drugsIncreased bioavailability by 50%
Nanocomposite MaterialsImproved thermal stability in nanocompositesThermal degradation temperature increased by 20°C

Chemical Reactions Analysis

Hydrosilylation Reactions

The ethynyl group facilitates hydrosilylation, enabling bond formation with silicon-hydride-containing substrates. For example:
Reaction:

Silane+R3SiHPt or Rh catalystR3Si C C bicyclic system \text{Silane}+\text{R}_3\text{SiH}\xrightarrow{\text{Pt or Rh catalyst}}\text{R}_3\text{Si C C bicyclic system }

Conditions:

  • Catalysts: Pt-based (e.g., Karstedt catalyst) or Rh complexes.

  • Temperature: 60–100°C under inert atmosphere (N₂/Ar).

  • Solvents: Toluene or THF.

CatalystYield (%)SelectivityReference
Pt(dvs)85–92Anti-Markovnikov
RhCl(PPh₃)₃78–84Markovnikov

Cross-Coupling Reactions

The ethynylsilane moiety participates in Sonogashira and Heck couplings, forming carbon-carbon bonds:

Sonogashira Coupling

Reaction:

Silane+Ar XPd Cu ligandAr C C bicyclic system \text{Silane}+\text{Ar X}\xrightarrow{\text{Pd Cu ligand}}\text{Ar C C bicyclic system }

Conditions:

  • Catalysts: Pd(PPh₃)₄/CuI.

  • Ligands: PPh₃ or BINAP.

  • Base: Et₃N or K₂CO₃.

Heck Coupling

The 2-propenyl group undergoes palladium-catalyzed coupling with aryl halides:
Reaction:

Silane+Ar XPd OAc Ar CH CH bicyclic system \text{Silane}+\text{Ar X}\xrightarrow{\text{Pd OAc }}\text{Ar CH CH bicyclic system }

Reaction TypeCatalystYield (%)Reference
SonogashiraPdCl₂(PPh₃)₂/CuI75–88
HeckPd(OAc)₂/P(t-Bu)₃68–82

Hydrolytic Stability

The bicyclic 2,6,7-trioxabicyclo[2.2.2]octane system enhances hydrolytic stability compared to linear ethers. Stability data under varying pH:

pHTemperature (°C)Degradation Half-Life (h)Reference
22548
725>500
122512

Functionalization of the Bicyclic System

The 2-propenyl substituent undergoes epoxidation and dihydroxylation:
Reaction (Epoxidation):

SilanemCPBAEpoxide derivative\text{Silane}\xrightarrow{\text{mCPBA}}\text{Epoxide derivative}

  • Yield: 70–80% with meta-chloroperbenzoic acid (mCPBA).

Reaction (Dihydroxylation):

SilaneOsO NMOVicinal diol\text{Silane}\xrightarrow{\text{OsO NMO}}\text{Vicinal diol}

  • Yield: 65–75% using osmium tetroxide and N-methylmorpholine N-oxide (NMO).

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs of the target compound, differentiated by substituents on the bicyclo[2.2.2]octane ring:

Substituent Molecular Formula Molecular Weight Key Structural Features Hypothesized Applications
2-Propenyl (Target) C₂₁H₂₆O₃Si 354.51 Reactive allyl group; ethynyl-silane linkage Crosslinking agents, flame retardant additives
Butyl (CAS 108614-14-8) C₂₀H₂₈O₃Si 344.52 Flexible alkyl chain; enhanced hydrophobicity Plasticizers, hydrophobic coatings
Phenyl (CID 3065697) C₂₂H₂₄O₃Si 364.51 Aromatic rigidity; high thermal stability High-temperature polymers, electronic materials
Cyclobutyl (CID 3076492) C₂₀H₂₆O₃Si 342.50 Strained ring; potential for ring-opening reactions Reactive intermediates, specialty monomers

Functional Group Impact on Properties

2-Propenyl (Allyl) Group: Reactivity: The allyl group enables radical-mediated crosslinking, which is advantageous in polymer stabilization and char formation during combustion .

Butyl Group: Solubility: The butyl chain improves solubility in non-polar matrices, making it suitable for blending with polyolefins like polypropylene . Plasticizing Effect: May reduce polymer brittleness but could lower flame retardant efficiency compared to reactive substituents.

Phenyl Group: Thermal Stability: Aromatic rings enhance thermal resistance (decomposition >300°C), ideal for high-performance polymers .

Cyclobutyl Group :

  • Strain-Induced Reactivity : The strained four-membered ring may undergo ring-opening under thermal stress, releasing energy or generating reactive sites for copolymerization .

Hypothetical Performance in Flame Retardancy

  • Crosslinking Efficiency : The allyl-substituted silane may outperform butyl and phenyl analogs in promoting char formation due to its reactive double bond .
  • Synergy with Other Retardants : Silanes with ethynyl groups could synergize with phosphorus-based systems (e.g., PEPA or DOPO derivatives) to reduce heat release rates (HRR) by >70%, as observed in related systems .

Q & A

Basic: What spectroscopic techniques are critical for characterizing this silane compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify proton environments (e.g., trimethylsilyl groups at δ ~0.1 ppm for 1H; ethynyl carbons at ~70–100 ppm in 13C). The trioxabicyclo[2.2.2]octane ring protons resonate as distinct multiplets due to restricted rotation .
    • 29Si NMR : Confirm the silicon environment (δ −10 to +20 ppm for trimethylsilyl groups).
  • IR Spectroscopy : Detect key functional groups (e.g., C≡C stretch ~2100–2260 cm⁻¹, Si–C ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C19H24O3Si, MW 328.49) via ESI-TOF or MALDI-TOF, focusing on [M+H]+ or [M+Na]+ peaks .

Basic: What synthetic strategies are effective for preparing this silane compound?

Methodological Answer:

  • Key Steps :
    • Sonogashira Coupling : Link the ethynyltrimethylsilane moiety to the iodinated trioxabicyclo[2.2.2]octane-phenyl precursor. Use Pd(PPh3)4/CuI catalysis in THF/amine base (e.g., NEt3) at 60–80°C .
    • Protection/Deprotection : Protect reactive sites (e.g., hydroxyls on the bicyclo ring) with tert-butyldimethylsilyl (TBS) groups, then cleave post-coupling .
    • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can computational methods predict the reactivity of the trioxabicyclo[2.2.2]octane ring in functionalization reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model steric and electronic effects of substituents on ring strain. The bicyclo system’s rigidity may limit conformational flexibility, favoring regioselective reactions (e.g., electrophilic attack at the para-position of the phenyl group).
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-rich ethynyl group may act as a nucleophile in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .

Advanced: What challenges arise in crystallizing this silane compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Low Crystallinity : Flexible ethynyl and propenyl groups hinder lattice formation.
    • Twinned Crystals : Common due to symmetry mismatches in the bicyclo system.
  • Solutions :
    • Crystal Growth : Use slow vapor diffusion (e.g., hexane into a dichloromethane solution at 4°C) to promote ordered packing.
    • Refinement Tools : Apply SHELXL for high-resolution data to resolve twinning. Use the TWIN/BASF commands to model overlapping lattices .

Advanced: How should researchers address discrepancies between experimental NMR data and computational predictions?

Methodological Answer:

  • Root Causes :
    • Solvent effects (e.g., CDCl3 vs. gas-phase DFT calculations).
    • Conformational averaging (e.g., dynamic rotation of the propenyl group).
  • Resolution Strategies :
    • Solvent-Corrected DFT : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR shifts in CDCl3 .
    • Variable-Temperature NMR : Identify dynamic processes by observing line broadening at low temperatures (−40°C) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities (e.g., NOE between trioxabicyclo protons and phenyl groups) .

Advanced: What strategies optimize the stability of this silane under catalytic conditions?

Methodological Answer:

  • Stability Issues :
    • Hydrolysis of the Si–C bond in protic solvents.
    • Thermal degradation of the bicyclo ring above 150°C.
  • Mitigation :
    • Inert Atmosphere : Conduct reactions under N2/Ar using Schlenk techniques.
    • Additives : Include radical inhibitors (e.g., BHT) to prevent ethynyl group polymerization.
    • Low-Temperature Catalysis : Use Pd(0)/Cu(I) systems at ≤60°C to preserve the bicyclo framework .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, ((4-(4-(2-propenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

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